What are the fundamental properties of 1,1-Dimethoxynonane?
What are the fundamental properties of 1,1-Dimethoxynonane?
An In-depth Technical Guide to the Fundamental Properties of 1,1-Dimethoxynonane
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1,1-Dimethoxynonane (CAS No. 18824-63-0), an acetal derivative of nonanal. Designed for researchers, chemists, and professionals in drug development and flavor science, this document synthesizes critical data on its physicochemical characteristics, spectroscopic profile, synthesis, and potential applications. By integrating established data with proven chemical principles, this guide serves as an authoritative resource for understanding and utilizing this compound.
Introduction and Chemical Identity
1,1-Dimethoxynonane, also known as Nonanal Dimethyl Acetal, belongs to the acetal class of organic compounds.[1] Acetals are geminal di-ethers derived from aldehydes or ketones, characterized by the R₂C(OR')₂ functional group.[1][2] Specifically, 1,1-Dimethoxynonane is the dimethyl acetal of nonanal, a nine-carbon aldehyde. This structure confers specific chemical properties, most notably its stability under neutral or basic conditions and its susceptibility to hydrolysis under acidic conditions, making it an effective protecting group for the aldehyde functionality in multi-step organic synthesis.[2]
While extensive literature specifically on 1,1-Dimethoxynonane is limited, its properties can be thoroughly understood through the well-established principles of acetal chemistry and available compound-specific data.[1] It has been identified in natural sources such as blackberries and is recognized for its distinct organoleptic properties, suggesting applications in the flavor and fragrance industry.[1]
Figure 1: Molecular Structure of 1,1-Dimethoxynonane.
Physicochemical Properties
The physical and chemical properties of 1,1-Dimethoxynonane are summarized below. These characteristics are fundamental for its handling, purification, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 18824-63-0 | [1][3][4] |
| Molecular Formula | C₁₁H₂₄O₂ | [4][5] |
| Molecular Weight | 188.31 g/mol | [4][5] |
| Appearance | Clear, colorless liquid | [5] |
| Odor | Fresh, floral, citrus, green, plastic | [1][3] |
| Boiling Point | 214-215 °C (at 760 mmHg)96-98 °C (at 15 mmHg) | [5][1] |
| Density | 0.843 - 0.853 g/cm³ | [3][5] |
| Refractive Index (n²⁰/D) | 1.4180 - 1.4240 | [3][5] |
| Flash Point | 55 °C | [3] |
| Solubility | Practically insoluble in water; Soluble in alcohol, oils, and organic solvents. | [3][5] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of 1,1-Dimethoxynonane. While specific spectra are not widely published, the expected profile can be accurately predicted from its molecular structure based on fundamental spectroscopic principles.[6][7][8]
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:
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δ ~4.3-4.5 ppm (triplet, 1H): This characteristic signal corresponds to the acetal proton (-CH(OR)₂). It appears as a triplet due to coupling with the adjacent CH₂ group in the nonyl chain.
-
δ ~3.3 ppm (singlet, 6H): A sharp singlet representing the six equivalent protons of the two methoxy (-OCH₃) groups.
-
δ ~1.2-1.6 ppm (multiplet, ~14H): A complex series of overlapping signals from the methylene (CH₂) protons of the long alkyl chain.
-
δ ~0.9 ppm (triplet, 3H): A triplet corresponding to the terminal methyl (-CH₃) group of the nonyl chain, coupled to the adjacent CH₂ group.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum provides a map of the carbon skeleton:
-
δ ~103-105 ppm: The acetal carbon (-C H(OR)₂), which is highly deshielded due to the two attached oxygen atoms.
-
δ ~52-54 ppm: The two equivalent carbons of the methoxy groups (-OC H₃).
-
δ ~14-35 ppm: A series of signals corresponding to the nine carbons of the alkyl chain. The terminal methyl carbon will appear at the most upfield position (~14 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups:
-
2850-2960 cm⁻¹: Strong C-H stretching vibrations from the alkyl and methoxy groups.
-
1050-1150 cm⁻¹: Two very strong and characteristic C-O-C stretching bands, indicative of the acetal (ether) functionality.
-
Absence of a strong band at ~1700-1740 cm⁻¹: The lack of a carbonyl (C=O) stretch confirms the conversion of the parent aldehyde to the acetal.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern:
-
Molecular Ion (M⁺): A peak at m/z = 188.31 would correspond to the molecular ion, though it may be weak or absent in electron ionization (EI) due to facile fragmentation.
-
Key Fragmentation: The most characteristic fragmentation pathway for acetals is the loss of an alkoxy group. A prominent peak would be expected at m/z = 157 , corresponding to the [M - OCH₃]⁺ ion. This fragment is an oxonium ion, which is resonance-stabilized and therefore often represents the base peak. Further fragmentation of the alkyl chain would also be observed.
Synthesis and Reactivity
Synthesis Protocol: Acid-Catalyzed Acetalization
1,1-Dimethoxynonane is synthesized via the acid-catalyzed reaction of nonanal with methanol. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.
Figure 2: General workflow for the synthesis of 1,1-Dimethoxynonane.
Detailed Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add nonanal (1.0 eq) and methanol (3-5 eq). Using an excess of methanol helps shift the equilibrium towards the product.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄) (0.01-0.05 eq). Causality: The acid protonates the carbonyl oxygen of nonanal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux. Water, the byproduct of the reaction, is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking water collection or using GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution). Subsequently, wash with brine to remove residual water and water-soluble impurities.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 1,1-Dimethoxynonane.[1] Rationale: Vacuum distillation is employed due to the compound's relatively high boiling point at atmospheric pressure, preventing thermal decomposition.
Core Reactivity: The Acetal as a Protecting Group
The primary utility of acetals in synthetic chemistry is their function as protecting groups for aldehydes. 1,1-Dimethoxynonane is stable to bases, organometallic reagents (e.g., Grignard reagents), and nucleophiles. However, the acetal linkage is readily cleaved by aqueous acid, regenerating the parent aldehyde (nonanal) and methanol. This differential stability is the cornerstone of its application.
Figure 3: Reversible formation and hydrolysis of 1,1-Dimethoxynonane.
Applications and Natural Occurrence
-
Flavor and Fragrance: 1,1-Dimethoxynonane is noted for its fresh, fruity, and citrus-like aroma.[5] This makes it a valuable component in the formulation of fragrances and as a flavoring agent in the food industry.
-
Synthetic Intermediate: As a protected form of nonanal, it serves as a crucial intermediate in complex organic syntheses where the aldehyde group must be masked during reactions targeting other parts of a molecule.
-
Biomarker Research: The compound has been detected in fruits like blackberries.[1] Its presence could potentially serve as a biomarker for the consumption of these foods.[1]
Safety and Handling
-
General Precautions: Handle in a well-ventilated area or fume hood.[9][11] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Fire Safety: The compound has a flash point of 55°C, indicating it is a flammable liquid.[3] Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof equipment.[9] Suitable extinguishing media include carbon dioxide, dry powder, or foam.[9]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[11][13]
Conclusion
1,1-Dimethoxynonane is a well-defined acetal with distinct physical properties and a predictable spectroscopic signature. Its chemistry is governed by the robust yet reversible nature of the acetal functional group, making it a valuable tool for synthetic chemists as a protecting group. Furthermore, its pleasant organoleptic profile and natural occurrence point to its relevance in food science and biomarker discovery. This guide provides the foundational knowledge required for the safe and effective use of 1,1-Dimethoxynonane in a research and development setting.
References
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- 2. 1,1-Dimethoxynonane | 18824-63-0 | Benchchem [benchchem.com]
- 3. 1,1-DIMETHOXYNONANE CAS#: 18824-63-0 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. yl.cnreagent.com [yl.cnreagent.com]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. igntu.ac.in [igntu.ac.in]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. synerzine.com [synerzine.com]
- 10. 1,1-DIMETHOXYETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
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